molecular formula C5H11NO2S B057612 DL-Penicillamine CAS No. 52-66-4

DL-Penicillamine

Cat. No. B057612
CAS RN: 52-66-4
M. Wt: 149.21 g/mol
InChI Key: VVNCNSJFMMFHPL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of DL-Penicillamine has not been directly detailed in the papers reviewed. However, the synthesis of related β-lactam antibiotics, which DL-Penicillamine is structurally related to, involves enzymatic methods that could be analogous to DL-Penicillamine's synthesis. Specifically, strategies to improve the biosynthesis of β-lactam antibiotics through enzymatic reactions highlight the use of enzymes like Penicillin G acylase for the synthesis and modification of β-lactam structures, which could provide insights into the synthesis methods applicable to DL-Penicillamine (Pan et al., 2022).

Molecular Structure Analysis

While specific analyses of DL-Penicillamine's molecular structure were not directly addressed in the available literature, the molecular structure of DL-Penicillamine includes a thiol group, which is crucial for its chemical activity. Understanding the structure of DL-Penicillamine is essential for analyzing its chemical reactivity, especially its chelating properties that enable it to bind to heavy metals and certain ions, which is fundamental to its use in medical treatments.

Chemical Reactions and Properties

DL-Penicillamine's chemical properties, particularly its chelating ability, stem from its thiol group. This functional group allows DL-Penicillamine to interact with metals, forming stable complexes. This chelation process is critical to its pharmacological effects, such as in the treatment of Wilson's disease, where it binds to copper, facilitating its excretion (Teplyakov et al., 2002).

Scientific Research Applications

  • Chelate-Forming and Antidote Properties :

    • Wilson's Disease and Heavy Metal Intoxication : DL-penicillamine's chelate-forming properties make it useful for removing copper deposited in brain tissues in Wilson's disease and preventing intoxication by heavy metals (Matsuda & Makino, 1961).
  • Immunology and Organ Transplant Research :

    • Xenotransplantation : DL-Penicillamine has been evaluated for its effects on the cytotoxic reaction between baboon preformed xenoantibodies and pig endothelial cells, showing a significant reduction in cytotoxicity in a dose-dependent manner (Kwiatkowski et al., 1997).
  • Cancer Therapy Research :

    • Glioblastoma Multiforme : A study examined the feasibility, safety, and efficacy of creating copper deficiency in human glioblastoma multiforme using penicillamine, although the strategy did not significantly increase survival (Brem et al., 2005).
  • Cardiovascular Research :

    • Effects on the Aorta : DL-penicillamine was found to induce relevant modifications in the process of elastin fibrogenesis in the aortic wall of growing chickens (Pasquali Ronchetti et al., 1986).
  • Rheumatology Research :

    • Rheumatoid Arthritis Treatment : Penicillamine has been actively used in treating rheumatoid arthritis, though associated with potentially hazardous adverse effects (Hill, 1977).
    • Impact on Serum Immunoglobulins : The effect of penicillamine on serum immunoglobulins and rheumatoid factor titres was studied, showing variable clinical responses (Bluestone & Goldberg, 1973).
  • Toxicology and Lead Poisoning Research :

    • Lead Poisoning Treatment : DL-penicillamine was evaluated for its efficacy in treating lead poisoning, showing positive outcomes in adults (Paeezi et al., 2019).
  • Pharmacological and Dermatological Research :

    • Skin Specimen Analysis : A method was developed for determining D-penicillamine in skin specimens, helping to evaluate its toxic effects in clinical cases (Saracino et al., 2013).

Safety And Hazards

DL-Penicillamine can cause skin irritation, serious eye irritation, and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It may also damage the unborn child . It is not recommended in people with lupus erythematosus .

Future Directions

The use of DL-Penicillamine has increased with the recent recognition of copper-associated hepatopathies that occur in several breeds of dogs . Although the different regulatory authorities in the world do not approve DL-Penicillamine for use in dogs, it has been used to treat copper-associated hepatitis in dogs since the 1970s, and is prescribed legally by veterinarians as an extra-label drug to treat this disease and alleviate suffering .

properties

IUPAC Name

2-amino-3-methyl-3-sulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H11NO2S/c1-5(2,9)3(6)4(7)8/h3,9H,6H2,1-2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVNCNSJFMMFHPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(C(=O)O)N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7044687
Record name 2-Amino-3-mercapto-3-methylbutyric acid
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Molecular Weight

149.21 g/mol
Source PubChem
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Physical Description

Solid
Record name Penicillamine
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Solubility

4.65e+00 g/L
Record name Penicillamine
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Product Name

DL-Penicillamine

CAS RN

52-66-4, 25526-04-9, 1113-41-3, 52-67-5
Record name (±)-Penicillamine
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Record name DL-Penicillamine
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Record name L-Penicillamine
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Record name 2-Amino-3-mercapto-3-methylbutyric acid
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Record name DL-β-mercaptovaline
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Record name PENICILLAMINE, (±)-
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Record name Penicillamine
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Melting Point

198.5 °C
Record name Penicillamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014997
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4,150
Citations
R Bhushan, R Kumar - Biomedical Chromatography, 2010 - Wiley Online Library
Penicillamine (PenA) is a nonproteinogenic amino acid containing a thiol group. The three functional groups in penicillamine undergo characteristic chemical reactions and differ in their …
EJ Kuchinskas, Y Rosen - Archives of Biochemistry and Biophysics, 1962 - Elsevier
Other investigators have reported that the administration of penicillamine (β,β-dimethylcysteine) to patients with Wilson's disease results in a marked urinary excretion of Cu. Also, the …
Number of citations: 67 www.sciencedirect.com
HE Howard-Lock, CJ Lyne Lock, PS Smalley - Journal of crystallographic …, 1983 - Springer
… forms and for DLpenicillamine. Attempts were made to Prepare crystals of D-penicillamine, DL-penicillamine, and sodium D-penicillaminate. Only DL-penicillamine was obtained as …
Number of citations: 17 link.springer.com
L Hoffman, RB Mondshine… - Journal of Applied …, 1971 - journals.physiology.org
MATERIALS AND METHODS Twenty-three-day-old, white, male rats of the Cobbs strain (Charles River Breeding Laboratory, Wilmington, Mass.), weighing from 31 to 56 g, were divided …
Number of citations: 42 journals.physiology.org
J Tu, RQ Blackwell, PF Lee - JAMA, 1963 - jamanetwork.com
… tous desquamation, the patient exhibited no noticeable side effects to DL-penicillamine during the initial 2% years of intermittent treatment; the total DL-penicillamine taken by …
Number of citations: 70 jamanetwork.com
T Shi, J Berglund, LI Elding - Inorganic Chemistry, 1996 - ACS Publications
Reduction of trans-[Pt(CN) 4 Cl 2 ] 2 - (as a model compound for antitumor-active platinum(IV) complexes) by thiols, RSH (thioglycolic acid, l-cysteine, dl-penicillamine, and glutathione), …
Number of citations: 114 pubs.acs.org
KF Hübner, N Gengozian - Proceedings of the Society for …, 1965 - journals.sagepub.com
… In the present study, 5.5 mg of dl-penicillamine given at each injection was equivalent to approximately 220 mg/kg body weight, a dose 3 times as large as that used in their study. …
Number of citations: 51 journals.sagepub.com
L Hoffman, OO Blumenfeld… - Journal of Applied …, 1972 - journals.physiology.org
METHODS DL-penicillamine(Sigma Chemical Co.), 0.25 g/l 00 ml, was added to the diets of weanling male rats of the Cobbs strain. After 7-9 weeks, the penicillamine-treated rats and …
Number of citations: 30 journals.physiology.org
E Salas, MA Moro, S Askew, HF Hodson… - British journal of …, 1994 - ncbi.nlm.nih.gov
The effects of two new analogues of S-nitroso-N-acetyl-DL-penicillamine (SNAP), S-nitroso-N-formyl-DL-penicillamine (SNFP) and S-nitroso-DL-penicillamine (SNPL), on platelet …
Number of citations: 67 www.ncbi.nlm.nih.gov
MC Frost, ME Meyerhoff - Journal of the American Chemical …, 2004 - ACS Publications
… self-protected N-acetyl-dl-penicillamine, covalently linking the … S-nitroso-N-acetyl-dl-penicillamine (SNAP-FS) by reaction … -N-acetyl-dl-penicillamine derivatized fumed silica blended …
Number of citations: 129 pubs.acs.org

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